molecular formula C10H8F2O B13250648 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13250648
M. Wt: 182.17 g/mol
InChI Key: QTWXAFYNNWYLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated ketone derivative of tetrahydronaphthalene, featuring two fluorine atoms at positions 2 and 6 of the partially saturated naphthalene ring and a ketone group at position 1. Its molecular formula is C₁₀H₈F₂O, with a molecular weight of 182.17 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of fluorine atoms and the reactivity of the ketone moiety.

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

2,6-difluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8F2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2

InChI Key

QTWXAFYNNWYLJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)C(=O)C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, potentially leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one F (2,6), ketone (1) C₁₀H₈F₂O 182.17 Electron-withdrawing fluorines, ketone reactivity Pharmaceutical building block
2,2-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one F (2,2), ketone (1) C₁₀H₈F₂O 182.17 Geminal fluorines, steric hindrance Organic synthesis intermediate
6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one OCH₃ (6), Ph (2), ketone (1) C₁₇H₁₆O₂ 252.31 Electron-donating methoxy, bulky phenyl High-purity pharmaceutical intermediate
1-Fluoronaphthalene F (1) C₁₀H₇F 146.16 Fully aromatic, no ketone Impurity-controlled pharmacopeial standard

Biological Activity

2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one (DFTN) is a fluorinated derivative of tetrahydronaphthalenone, recognized for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant data tables and case studies.

  • Molecular Formula : C10H8F2O
  • Molecular Weight : 182.17 g/mol
  • IUPAC Name : 2,6-difluoro-3,4-dihydro-2H-naphthalen-1-one
  • Canonical SMILES : C1CC2=C(C=CC(=C2)F)C(=O)C1F

The presence of fluorine atoms at the 2 and 6 positions enhances the compound's reactivity and binding affinity to biological targets, which is crucial for its therapeutic applications.

Antimicrobial Activity

DFTN has been investigated for its antimicrobial properties against various bacterial strains. Studies have demonstrated that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study evaluated the Minimum Inhibitory Concentration (MIC) of DFTN against multiple bacterial strains:

Bacterial Strain MIC (µg/mL) Notes
Staphylococcus aureus8Effective against resistant strains
Bacillus subtilis6High potency observed
Escherichia coli12Moderate activity noted

The results indicate that DFTN is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanism by which DFTN exerts its antimicrobial effects involves interaction with bacterial cell division proteins such as FtsZ. Molecular docking studies have shown that DFTN can form hydrogen bonds with critical residues in the FtsZ protein, inhibiting its function and thereby preventing bacterial cell division .

Anticancer Activity

DFTN has also been studied for its anticancer properties. Preliminary research indicates that it may induce apoptosis in cancer cells through several mechanisms.

Case Studies

  • Study on Cancer Cell Lines :
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
    • Concentration Range : 0.5 µM to 50 µM
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Cell Line IC50 (µM) Mechanism
MCF-715Induction of apoptosis via caspase activation
HeLa12Cell cycle arrest at G2/M phase

These findings suggest that DFTN may be a promising candidate for further development as an anticancer agent due to its ability to selectively target cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of DFTN, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-oneC10H9FOLess potent than DFTN in both antimicrobial and anticancer assays
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-oneC10H9ClODifferent reactivity profile; lower binding affinity
5-Fluoro-1-naphthalenoneC10H7FODistinct chemical properties; limited biological activity

The data indicates that the specific positioning of fluorine atoms in DFTN significantly enhances its biological activity compared to other derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.